N,N-dibutyl-3,3-dimethylbutanamide
CAS No.: 29846-86-4
Cat. No.: VC9895274
Molecular Formula: C14H29NO
Molecular Weight: 227.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29846-86-4 |
---|---|
Molecular Formula | C14H29NO |
Molecular Weight | 227.39 g/mol |
IUPAC Name | N,N-dibutyl-3,3-dimethylbutanamide |
Standard InChI | InChI=1S/C14H29NO/c1-6-8-10-15(11-9-7-2)13(16)12-14(3,4)5/h6-12H2,1-5H3 |
Standard InChI Key | VKKCXSJCZAHXIY-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)C(=O)CC(C)(C)C |
Canonical SMILES | CCCCN(CCCC)C(=O)CC(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N,N-dibutyl-3,3-dimethylbutanamide derives from its butanamide core (C₄H₉CONH₂), modified by two n-butyl groups (-C₄H₉) attached to the nitrogen atom and two methyl (-CH₃) groups at the C3 position. Its molecular formula is C₁₂H₂₅NO, with a calculated molecular weight of 199.33 g/mol (vs. 171.28 g/mol for smaller analogs like N,N-diethyl-3,3-dimethylbutanamide) .
Table 1: Comparative Molecular Properties
Stereochemical Considerations
Unlike chiral thioureas or pyrrolidine derivatives , N,N-dibutyl-3,3-dimethylbutanamide lacks stereocenters due to its symmetrical substitution pattern. This absence of chirality simplifies synthesis and spectroscopic analysis compared to enantiomerically complex analogs .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound can be synthesized via amide coupling reactions, leveraging methodologies observed in analogous systems :
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Acyl Chloride Route:
Reacting 3,3-dimethylbutanoyl chloride with excess dibutylamine in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl:
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